Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate
Description
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate (CAS: 477867-28-0) is a dihydropyrimidine derivative with the molecular formula C₂₀H₁₇F₃N₂O₃ and a molecular weight of 390.37 g/mol . Its structure features a pyrimidine ring fused with a dihydro moiety, substituted at positions 2 and 4 with phenyl and 4-(trifluoromethyl)phenyl groups, respectively.
Properties
IUPAC Name |
ethyl 6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-2-28-19(27)15-16(12-8-10-14(11-9-12)20(21,22)23)24-17(25-18(15)26)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDASUNBFYDAEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119239 | |
| Record name | Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-28-0 | |
| Record name | Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of ethyl cyanoacetate with a substituted phenyl hydrazine, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the double bond in the pyrimidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity :
- Pain Modulation :
- Antimicrobial Properties :
Agricultural Chemistry
Due to its fluorinated structure, this compound may also be investigated for use as an agrochemical. Fluorinated compounds often exhibit enhanced stability and bioactivity, making them suitable candidates for herbicides or fungicides .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of pyrimidine derivatives, including Ethyl 6-hydroxy-2-phenyl derivatives, in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines and exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
Case Study 2: Pain Management
In a controlled study involving animal models of neuropathic pain, administration of the compound resulted in a marked reduction in pain response compared to controls. This effect was linked to TRPA1 channel inhibition, which is critical in mediating pain sensation .
Mechanism of Action
The mechanism by which Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the hydroxyl group facilitates hydrogen bonding with biological targets. The pyrimidine ring plays a crucial role in the compound's overall activity, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
The dihydropyrimidine (DHPM) scaffold is a privileged structure in drug discovery, with variations in substituents significantly influencing physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs from the evidence provided.
Structural and Functional Group Comparison
*Calculated molecular weights based on formulas.
Key Observations :
- Trifluoromethyl Groups: The target compound and the bis(trifluoromethyl) analog exhibit enhanced lipophilicity and metabolic stability compared to non-fluorinated derivatives, which may influence bioavailability .
- Thioxo vs.
- Aryl Substituents: Fluorophenyl or dimethylaminophenyl groups (e.g., ) modulate electronic properties, impacting binding affinity in receptor-ligand interactions .
Pharmacological and Crystallographic Insights
- The trifluoromethyl groups in the target compound may enhance CNS penetration, as seen in related neuroactive agents .
- Crystallography : SHELX software () is widely used for resolving DHPM crystal structures, as demonstrated for the bis(trifluoromethyl) analog (bond angles: C6–C7–N1 = 109.47°, F–C–F angles ≈ 106–113°) .
Biological Activity
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate (C20H17F3N2O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving key precursors such as 4-(trifluoromethyl)benzaldehyde and ethyl 4,4,4-trifluoro-3-oxobutanoate. The reaction typically requires a catalyst and is performed under controlled conditions to yield the desired product with high purity. The structure features a pyrimidine ring, which is crucial for its biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
-
Antiviral Activity :
- Recent studies have highlighted the potential of this compound as an inhibitor of viral entry, particularly against Ebola virus (EBOV). Compounds related to this compound demonstrated effective inhibition of EBOV with EC50 values ranging from 0.64 µM to 0.93 µM, indicating strong antiviral properties compared to standard treatments .
-
Antidiabetic Properties :
- The compound has shown promise as a multitarget antidiabetic agent, with significant inhibitory effects on α-glucosidase and α-amylase enzymes. In vitro studies revealed IC50 values of 6.28 µM for α-glucosidase and 4.58 µM for α-amylase, demonstrating its potential in managing diabetes by regulating glucose metabolism .
- Antioxidant Activity :
The biological activities of this compound can be attributed to its structural features that facilitate interactions with various biological targets:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in carbohydrate metabolism suggests that it could be developed into a therapeutic agent for diabetes management.
- Viral Entry Blockade : The mechanism by which this compound inhibits viral entry involves interference with cellular receptors or pathways critical for viral infection processes.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, compounds derived from this compound were tested against EBOV using recombinant reporter viruses. Results indicated that compounds exhibited potent antiviral activity with selectivity indices significantly higher than established antivirals.
Case Study 2: Antidiabetic Activity
A series of in vitro assays were conducted to evaluate the antidiabetic potential of this compound against various targets including PTP1B and DPPH. The results demonstrated that it outperformed several standard antidiabetic drugs in terms of enzyme inhibition and antioxidant capacity.
Q & A
Q. Example Protocol :
| Component | Quantity | Role |
|---|---|---|
| 4-Trifluoromethylbenzaldehyde | 1.0 equiv | Aldehyde component |
| Ethyl acetoacetate | 1.2 equiv | β-Keto ester |
| Thiourea | 1.5 equiv | Urea derivative |
| HCl (conc.) | 10 mol% | Catalyst |
| Ethanol | Solvent | Reflux, 24 hrs |
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Q. Key Methods :
- X-ray crystallography : Resolves diastereomeric configurations (e.g., chair vs. boat conformations in the dihydropyrimidine ring) and hydrogen-bonding networks. Monoclinic systems (e.g., P2₁/c) with unit cell parameters (a = 12.6876 Å, b = 7.3073 Å) validate molecular packing .
- NMR spectroscopy :
- ¹H NMR : Hydroxy proton (~δ 10–12 ppm) and diastereotopic H4/H5 protons (δ 4.5–5.5 ppm) confirm ring geometry .
- ¹³C NMR : Trifluoromethyl carbons show splitting (~δ 125 ppm, J = 270–280 Hz) .
- Mass spectrometry : High-resolution ESI-MS distinguishes molecular ion peaks (e.g., m/z 396.29 [M+H]⁺) from fragmentation patterns .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational models for tautomeric forms?
Discrepancies often arise between observed NMR data (e.g., hydroxy proton shifts) and predicted tautomer stability. Methodological steps :
Variable-temperature NMR : Monitor tautomeric equilibrium (e.g., keto-enol forms) by tracking proton shifts at 25–80°C .
DFT calculations : Compare Gibbs free energy (ΔG) of tautomers at the B3LYP/6-311++G(d,p) level. For example, enol forms may be 2–3 kcal/mol more stable due to intramolecular H-bonding .
X-ray validation : Crystallographic data (e.g., O–H···O=C distances < 2.0 Å) confirm dominant tautomers .
Advanced: What computational methods are used to predict the electronic effects of substituents on reactivity and bioactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The trifluoromethyl group lowers LUMO energy by 0.5–1.0 eV, enhancing electrophilicity at C2/C4 positions .
- Molecular docking : Simulate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Substituent steric maps (e.g., 4-trifluoromethylphenyl) can predict π-π stacking interactions .
- QSAR models : Corrogate substituent Hammett constants (σ) with experimental IC₅₀ values to optimize bioactivity .
Advanced: How do substituents like trifluoromethyl or sulfanylidene groups influence the compound’s stability and reactivity?
- Trifluoromethyl (CF₃) :
- Sulfanylidene (C=S) :
Advanced: What are the challenges in achieving high enantiomeric excess (ee) for asymmetric dihydro-pyrimidine derivatives?
- Chiral catalyst limitations : Poor stereoselectivity (<70% ee) with traditional Brønsted acids. Solutions include:
- Crystallization issues : Poor solubility of diastereomers in polar solvents (e.g., MeOH) complicates separation. Use chiral columns (e.g., Chiralpak IA) for HPLC purification .
Advanced: How can researchers establish structure-activity relationships (SAR) for biological targets using this scaffold?
Q. Methodology :
Substituent variation : Synthesize analogs with modified aryl (e.g., 4-cyanophenyl) or ester groups (e.g., allyl vs. ethyl) .
Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
3D-QSAR modeling : Align CoMFA/CoMSIA fields with bioactivity data to identify critical regions (e.g., hydrophobic pockets near CF₃ groups) .
Q. Example SAR Table :
| Substituent (R) | IC₅₀ (μM) | LogP | Notes |
|---|---|---|---|
| 4-CF₃ | 0.12 | 3.2 | Optimal H-bond donor |
| 4-OCH₃ | 2.5 | 1.8 | Reduced potency |
| 3,5-diCF₃ | 0.08 | 4.1 | Improved lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
